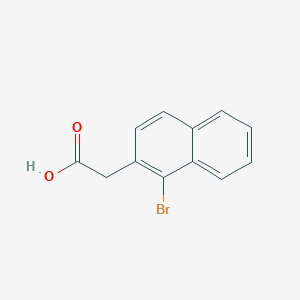
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoropyrrolidine-2-carboxylic acid (3-FP2C) is a synthetic organic compound that can be used for a variety of scientific research applications. It is a mixture of diastereomers, meaning it is composed of two or more stereoisomers that differ in their spatial arrangement but have the same molecular formula. 3-FP2C has been used in a variety of biochemical and physiological studies, as well as in lab experiments.
科学研究应用
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers is used in a variety of scientific research applications. It has been used in the study of enzymes, hormones, and other biochemical processes. It has also been used to study the effects of drugs on the body and to study the mechanisms of action of drugs. 3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers has also been used in the study of gene expression and in the study of the effects of environmental toxins on the body. It has also been used to study the structure and function of proteins and to study the structure and function of DNA.
作用机制
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers has been found to act as a substrate for enzymes, hormones, and other biochemical processes. It has also been found to act as an inhibitor of enzymes, hormones, and other biochemical processes. It has been found to interact with proteins and DNA, which can lead to changes in gene expression and in the structure and function of proteins and DNA.
Biochemical and Physiological Effects
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on enzymes, hormones, and other biochemical processes. It has also been found to have an inhibitory effect on gene expression and on the structure and function of proteins and DNA. It has also been found to have an inhibitory effect on the metabolism of drugs and toxins.
实验室实验的优点和局限性
The use of 3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers in lab experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. It is also relatively inexpensive and can be used in a variety of experiments. The use of 3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers in lab experiments also has some limitations. It is not as stable as some other compounds, and it is not as soluble in water as some other compounds. It is also not as reactive as some other compounds, and it can be difficult to obtain in large quantities.
未来方向
There are a number of potential future directions for the use of 3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers in scientific research. It could be used in the study of the effects of drugs on the body, as well as in the study of the mechanisms of action of drugs. It could also be used in the study of gene expression and in the study of the effects of environmental toxins on the body. It could also be used in the study of the structure and function of proteins and DNA. Finally, it could be used in the study of the metabolism of drugs and toxins.
合成方法
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers can be synthesized through a variety of methods, including using a Grignard reaction. The Grignard reaction involves combining an organomagnesium halide with a carbonyl compound to form an alcohol. In this case, the organomagnesium halide is 3-fluoropyrrolidine and the carbonyl compound is ethyl vinyl ether. The reaction produces 3-fluoropyrrolidine-2-carboxylic acid as a product. Other methods of synthesis include using a Fischer esterification reaction, a Claisen condensation reaction, and a catalytic hydrogenation reaction.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoropyrrolidine-2-carboxylic acid involves the reaction of a suitable starting material with a fluorinating agent, followed by cyclization and subsequent carboxylation.", "Starting Materials": [ "4-fluorobutyric acid", "2-pyrrolidinone", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Conversion of 4-fluorobutyric acid to 4-fluorobutanoyl chloride using thionyl chloride", "Step 2: Reaction of 4-fluorobutanoyl chloride with 2-pyrrolidinone in the presence of sodium hydroxide to form 3-fluoropyrrolidine-2-one", "Step 3: Cyclization of 3-fluoropyrrolidine-2-one using hydrochloric acid to form a mixture of diastereomers", "Step 4: Carboxylation of the diastereomeric mixture using sodium bicarbonate and carbon dioxide in methanol to form 3-fluoropyrrolidine-2-carboxylic acid", "Step 5: Purification of the product using ethyl acetate and sodium chloride" ] } | |
CAS 编号 |
1423029-33-7 |
产品名称 |
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers |
分子式 |
C5H8FNO2 |
分子量 |
133.1 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



